2-Methylfluorene

Description

Overview of Fluorene (B118485) and its Methylated Analogs in Scientific Context

Fluorene and its derivatives are tricyclic aromatic hydrocarbons that have been the subject of extensive research. google.com The addition of methyl groups to the fluorene structure gives rise to a series of methylated analogs, each with unique properties and reactivity. These compounds are of interest in various fields, including materials science, environmental science, and toxicology. ontosight.aimdpi.com

In environmental studies, methylated fluorenes are often analyzed as part of the broader category of PAHs found in environmental samples such as air, water, and soil. sjweh.firesearchgate.net Their presence can be indicative of pollution from sources like fossil fuel combustion. chemicalbook.com From a toxicological standpoint, some methylated fluorene derivatives have been evaluated for their mutagenic and carcinogenic potential. nih.govcolab.ws For instance, research has shown that a single methyl substituent in the 9-position of fluorene is associated with mutagenic activity. nih.govcolab.ws

The unique photophysical properties of the fluorene ring system also make its derivatives, including methylated analogs, promising candidates for applications in organic electronics, such as in the development of dyes, pigments, and fluorescent agents. ontosight.aimdpi.com

Historical Perspectives in 2-Methylfluorene (B47199) Chemistry and Related Fields

The study of fluorene and its derivatives dates back to the late 19th century, with initial research focusing on their isolation from coal tar and the elucidation of their basic chemical structures. Over the decades, synthetic methods for preparing fluorene compounds have been developed and refined. For example, patents from the early 1990s describe methods for preparing specific methyl-substituted fluorenes, such as 1-methylfluorene (B47293) and 4-methylfluorene, from precursors like fluoranthene (B47539) and phenanthrene (B1679779). google.com

Early toxicological studies in the mid-1980s began to explore the biological activities of methylated fluorenes. Research published in 1985 evaluated several methylated analogs of fluorene for their mutagenic properties in Salmonella typhimurium and their tumor-initiating activity on mouse skin. nih.govcolab.ws This foundational work highlighted the importance of the position of the methyl group in determining the biological activity of these compounds. nih.govcolab.ws

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research on this compound and related compounds is multifaceted. In environmental science, ongoing studies focus on the detection and quantification of this compound in various environmental matrices to better understand its distribution and fate. For example, it has been identified in samples of raw bitumen and in the tissues of marine mammals, indicating its widespread environmental presence. researchgate.netnih.gov

In the field of materials science, there is growing interest in fluorine-containing fluorenes for applications in optoelectronics and catalysis. mdpi.com While much of this research focuses on fluorinated rather than methylated derivatives, the fundamental understanding of the fluorene scaffold is crucial. The synthesis of fluoromethylated derivatives is also an active area of research, with potential applications in creating probes for biological assays. rsc.org

Recent studies have also explored the catalytic dehydrogenation of certain compounds where methylfluorene can be an undesired byproduct, driving research into catalyst modifications to suppress its formation. mdpi.com Furthermore, computational methods like Quantitative Structure-Property Relationship (QSPR) are being employed to predict the physicochemical properties of PAHs, including this compound, which is essential for environmental modeling. dergipark.org.tr

Significance of this compound in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences is primarily linked to its role as an environmental marker and its utility in toxicological research. As a component of PAH mixtures from anthropogenic sources, its detection helps in identifying and characterizing pollution. chemicalbook.com

From a research perspective, this compound serves as a model compound for studying the structure-activity relationships of methylated PAHs. nih.gov Understanding how the position of the methyl group influences properties such as mutagenicity and environmental persistence provides valuable insights for the broader field of toxicology. nih.govcolab.ws

Furthermore, the study of this compound and its isomers contributes to the development of advanced analytical techniques for the separation and identification of complex PAH mixtures. researchgate.netkg.ac.rs The synthesis of its derivatives also plays a role in advancing synthetic organic chemistry. acs.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂ | ontosight.ainih.govchembk.com |

| Molecular Weight | 180.25 g/mol | ontosight.ainist.gov |

| Melting Point | ~153-155°C | ontosight.ai |

| Boiling Point | 335°C | ontosight.ai |

Compound Names Mentioned

| Compound Name |

|---|

| 1,9-dimethylfluorene |

| 1-methylfluorene |

| 2,3,9-trimethylfluorene |

| 2,7,9-trimethylfluorene |

| 2,7-difluoro-9-methylfluorene |

| 2,9-dimethylfluorene |

| This compound |

| 3,9-dimethylfluorene |

| 4,9-dimethylfluorene |

| 4-methylfluorene |

| 9-methylfluorene (B46981) |

| Fluoranthene |

| Fluorene |

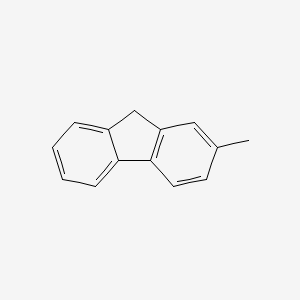

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJHJMAZNPASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073943 | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430-97-3, 26914-17-0 | |

| Record name | 2-Methyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1430-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylfluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001430973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUC7EB9MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylfluorene and Its Derivatives

Classical Approaches to 2-Methylfluorene (B47199) Synthesis

Traditional methods for synthesizing the this compound framework have laid the groundwork for more advanced strategies. These classical approaches often involve multi-step sequences and can be categorized into several key reaction types.

Friedel-Crafts Reactions and Alkylation of Fluorene (B118485) Precursors

Friedel-Crafts reactions represent a cornerstone of aromatic chemistry and have been applied to the synthesis of fluorene derivatives. nih.govwikipedia.org These electrophilic aromatic substitution reactions can be used for both alkylation and acylation of an aromatic ring. nih.govsavemyexams.com In the context of this compound synthesis, Friedel-Crafts acylation can be employed, followed by a reduction step to yield the alkyl group. For instance, the acylation of fluorene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce an acetyl group, which can then be reduced to the corresponding ethyl group. While direct Friedel-Crafts alkylation with a methyl halide is possible, it is often plagued by issues of polyalkylation and carbocation rearrangements, making it less controlled. pressbooks.pub

A more controlled approach involves the alkylation of a pre-formed fluorene nucleus. This can be achieved through various methods, including the reaction of a 9-fluorenyl organometallic compound with an alkyl halide or the alkylation of fluorene itself under basic conditions. orgsyn.orgcdnsciencepub.com For example, fluorene can be deprotonated at the C-9 position to form a fluorenyl anion, which can then react with an alkylating agent. cdnsciencepub.comcdnsciencepub.com A simple and efficient protocol for the alkylation of fluorene with alcohols in the presence of potassium tert-butoxide (t-BuOK) as a catalyst has been developed, affording 9-monoalkylfluorenes in high yields. rsc.org

Cyclization Reactions for Fluorene Ring Formation

The construction of the tricyclic fluorene ring system is a critical step in the synthesis of this compound. Several intramolecular cyclization reactions are employed for this purpose.

One notable method is the Pschorr cyclization , which involves the intramolecular substitution of an aromatic compound via an aryldiazonium salt intermediate, typically catalyzed by copper. wikipedia.orgorganic-chemistry.org This reaction can be used to form the five-membered ring of the fluorene system from a suitably substituted biphenyl (B1667301) precursor. researchgate.net The mechanism involves the generation of an aryl radical from the diazonium salt, which then attacks the adjacent aromatic ring to form the new carbon-carbon bond. wikipedia.org

Another important cyclization strategy is the Ullmann reaction . Classically, this reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comorganic-chemistry.org An intramolecular version of the Ullmann reaction can be utilized to close five-membered rings. byjus.com

More recent methods involve the cyclization of 1,1-diphenylethanes. For instance, the interaction of perfluoroethylbenzene with tetrafluorobenzenes in the presence of antimony pentafluoride can lead to the formation of polyfluorinated 1,1-diphenylethanes, which can then undergo cyclization to produce polyfluoro-9-methylfluorenes. researchgate.netresearchgate.net The mechanism of methylfluorene formation can also proceed through an oxidative cyclization of benzyltoluene. acs.org

Stereoselective Synthesis Pathways Involving this compound Systems

Research into the stereochemistry of reactions involving the fluorene scaffold has utilized chiral this compound derivatives. Studies on rotationally restricted, sterically hindered cations, radicals, and anions have been conducted using chiral 9-(o-tert-butylphenyl)fluorenes. For example, (+)-sp-9-(o-tert-butylphenyl)-9-methoxy-2-methylfluorene, when treated to form the 9-cation and then reacted with sodium methoxide, resulted in both retention and inversion of configuration. acs.org Treatment of the same substrate to form the 9-radical led to complete inversion, as did the reaction of the resulting product to form the 9-anion followed by acidification. acs.org These studies provide insight into the stereochemical pathways of reactions at the C-9 position of the fluorene ring.

Preparation of Substituted this compound Analogs

The synthesis of substituted this compound analogs is crucial for tuning the properties of these compounds for various applications. One approach involves the dinitration, reduction, and subsequent acetylation of 9-substituted fluorenes to produce 2,7-bis(acetamido) derivatives. osu.edu Alternatively, Friedel-Crafts di-acylation followed by a Schmidt reaction can be employed. osu.edu

The synthesis of 2-nitrophenanthrene (B96471) and 2-nitro-9,10-dimethylphenanthrene has been achieved through the nitration of methyl fluorene-9-carboxylate and 9-methyl-9-acetylfluorene, respectively. researchgate.net Furthermore, Pseudomonas sp. strain F274 has been shown to metabolize methyl-substituted fluorenes into correspondingly substituted phthalates. asm.org In the case of 1-methylfluorene (B47293), the initial oxidation of the methyl group to a carboxyl group prevents other transformations except for 9-monooxygenation. asm.org

Advanced Synthetic Strategies

Modern synthetic organic chemistry has introduced powerful new methods for the construction of complex molecules, and these have been successfully applied to the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions for this compound Scaffolds

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comeie.grrsc.org Several of these reactions are highly effective for the synthesis of the biaryl linkage that is central to the fluorene scaffold.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to synthesize substituted biphenyls, which can then be cyclized to form the fluorene ring system. wikipedia.org For example, the Suzuki-Miyaura coupling of 2-bromophenyl-diphenylphosphine oxide with 2-halogenated phenylboronic acids can generate 2-diphenylphosphinoyl-2'-halo biphenyls, which are precursors to other useful ligands. liv.ac.uk

The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction has been used to synthesize 2,7-bis(pyridin-3-ylethynyl)fluorene derivatives. semanticscholar.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The following table summarizes some of the key transition metal-catalyzed coupling reactions used in the synthesis of fluorene derivatives:

| Reaction Name | Catalyst/Reagents | Bond Formed | Application in Fluorene Synthesis |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | C-C (Aryl-Aryl) | Synthesis of biphenyl precursors for cyclization. wikipedia.orgliv.ac.uk |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | Introduction of alkynyl substituents onto the fluorene core. gold-chemistry.orgsemanticscholar.org |

| Ullmann Reaction | Copper | C-C (Aryl-Aryl) | Intramolecular cyclization to form the fluorene ring. byjus.com |

| Heck Reaction | Palladium catalyst | C-C (Aryl-Vinyl) | Formation of C-C bonds in fluorene precursors. thermofisher.com |

| Negishi Coupling | Palladium or Nickel catalyst | C-C (Aryl-Alkyl/Aryl) | Formation of C-C bonds in fluorene precursors. thermofisher.com |

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for the synthesis of fluorene derivatives, including this compound. This method facilitates the reaction between reactants in different phases, typically an aqueous phase and an organic phase. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgwiley-vch.de

In the context of synthesizing this compound, a common approach involves the C-alkylation of a fluorene precursor. researchgate.net The combination of a phase-transfer catalyst with a base like sodium hydroxide (B78521) is effective for deprotonating the fluorene at the 9-position, making it nucleophilic and ready for alkylation. phasetransfercatalysis.com For instance, the C-alkylation of fluorene and its derivatives can be efficiently carried out using a multi-site phase-transfer catalyst (MPTC), such as benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium)bromide, which has shown to be effective for di- and tetra-alkylation reactions with excellent yields. researchgate.net

The choice of catalyst and reaction conditions is crucial for the efficiency of the synthesis. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst. phasetransfercatalysis.com However, for certain reactions, other catalysts like methyl tributyl ammonium chloride (MTBAC) might offer better performance by allowing for lower reaction temperatures and shorter reaction times. phasetransfercatalysis.com The pKa of the fluorene derivative is a key factor in selecting the appropriate catalyst and conditions. phasetransfercatalysis.com

The use of PTC in the synthesis of fluorene derivatives has been demonstrated in various applications. For example, o-nitrodiphenyl ether, an important intermediate in the fine chemical industry, can be synthesized using PTC. crdeepjournal.org

Multicomponent Reactions Towards this compound Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound derivatives in a single step from three or more starting materials. researchgate.netrhhz.net This approach is highly valued for its atom economy and ability to generate diverse molecular structures. rhhz.net

Several MCR strategies have been developed for the synthesis of functionalized fluorene derivatives. One such method involves a rhodium-catalyzed stitching reaction followed by a remote nucleophilic substitution, allowing for the introduction of various nucleophiles. acs.org Another approach utilizes isocyanide-based MCRs to incorporate fluorene and fluorenone moieties into diverse and complex adducts. researchgate.net For instance, 9-isocyanofluorene can participate in six different isocyanide-based MCRs to produce 23 novel compounds. researchgate.net

A three-component synthesis of multi-substituted fluorene derivatives has been developed, which involves a rhodium-catalyzed stitching reaction and a remote nucleophilic substitution sequence. acs.org Furthermore, a domino four-component condensation reaction of compounds like 1-(9H-fluoren-2-yl)ethanone with aromatic aldehydes, another active methylene (B1212753) compound, and ammonium acetate (B1210297) in acetic acid has been used to create poly-functionalized nicotinonitriles containing the fluorene moiety. researchgate.net The development of MCRs for synthesizing biologically active compounds is an area of significant academic and industrial research. rhhz.net

Enantioselective Synthesis of Chiral this compound Compounds

The synthesis of chiral fluorene derivatives, including those of this compound, is of significant interest due to their potential applications in materials science and as bioactive molecules. bsb-muenchen.deresearchgate.net Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound.

Various methods have been developed for the catalytic asymmetric synthesis of chiral fluorenes. bsb-muenchen.de These include transition metal-catalyzed and organo-catalyzed reactions. bsb-muenchen.deresearchgate.net For example, chiral N-triflyl phosphoramide (B1221513) has been used to catalyze a tandem double Friedel-Crafts reaction between indoles and 2-formylbiphenyl derivatives to produce 9-(3-indolyl)fluorene derivatives with high enantioselectivity. researchgate.net

Another strategy involves the desymmetrization of meso-epoxides. A chromium(III)-catalyzed desymmetric azidation reaction using a chiral (salen)Cr(III) complex has been successful in creating optically active fluorenes with an all-carbon quaternary stereocenter. researchgate.net Additionally, the introduction of a chiral cholestane (B1235564) unit onto the fluorene moiety can impart chirality and improve solubility in organic solvents. core.ac.uk This approach has been used to prepare electron-rich 2,7-dimethoxyfluorene derivatives for the isolation of stable, chiral cation-radical salts. core.ac.uk

The development of enantioselective methods is crucial as the chiral separation of racemic mixtures remains a common way to obtain optically pure fluorene derivatives. bsb-muenchen.de

Synthetic Optimization and Green Chemistry Principles

The optimization of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to make chemical processes more environmentally friendly and sustainable. acsgcipr.org

Catalyst Development for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of fluorene derivatives, significant progress has been made in developing catalysts that are not only effective but also based on earth-abundant and less toxic metals. rsc.org

Iron-catalyzed C-H alkylation of fluorene using alcohols as the alkylating agent represents a significant advancement. nih.govacs.org A catalyst system comprising FeCl₂, phenanthroline, and KOtBu has been shown to be effective for the sp³ C-H alkylation of fluorene, producing water as the only byproduct. nih.govacs.org Similarly, copper-catalyzed C-alkylation of fluorene with alcohols has been achieved using a borrowing hydrogen mechanism, which is an atom-economic and environmentally benign process. rsc.orgresearchgate.net

The development of multi-site phase-transfer catalysts (MPTCs) has also enhanced the efficiency of alkylation reactions for fluorene derivatives. researchgate.net Furthermore, the use of lipase (B570770) from porcine pancreas as a catalyst for the benzannulation of indene (B144670) dienes with benzoylacetonitrile (B15868) offers a novel enzymatic route to fluorene derivatives. thieme-connect.com

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact the outcome of a chemical reaction. libretexts.org In the context of green chemistry, there is a strong emphasis on reducing or eliminating the use of volatile and toxic organic solvents. acsgcipr.org

For the synthesis of fluorene derivatives, various solvent systems have been explored. In phase-transfer catalysis, non-polar solvents like toluene (B28343) are often used. phasetransfercatalysis.comphasetransfercatalysis.com However, in some cases, more polar solvents like DMSO may be necessary to influence the relative pKa values of the reactants. phasetransfercatalysis.com

A significant advancement in green reaction medium engineering is the use of water with surfactants to create micelles that can host organic reactions. acsgcipr.org This approach, known as micellar catalysis, has been successfully applied in complex multi-step syntheses, leading to reduced raw material costs and waste. acsgcipr.org For instance, the surfactant TPGS-750-M has been used in water for a six-step process, demonstrating the feasibility of this technology at scale. acsgcipr.org

Solvent-free and catalyst-free approaches are also being developed. One such method for synthesizing gem-difluorinated and polyfluoroarylated compounds relies on the direct hydrogen-bond interactions between the reactants, eliminating the need for both solvents and catalysts. mdpi.com

Process Intensification and Sustainable Synthesis of this compound

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This aligns with the goals of sustainable synthesis.

The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is a key strategy for process intensification. This approach allows for better control over reaction parameters, leading to improved safety and efficiency. uva.nl For example, a method for trifluoromethylation that avoids PFAS reagents has been developed using flow chemistry. uva.nl

The development of one-pot multicomponent reactions is another example of process intensification, as it combines multiple synthetic steps into a single operation, reducing waste and saving time. rhhz.net The synthesis of polyurethane without the use of toxic isocyanates, by employing fluorinated carbonates, is another example of a more sustainable synthetic method that could be applied to related polymer syntheses. kobe-u.ac.jpeurekalert.org These advancements in catalysis, reaction media, and process design are crucial for the sustainable production of this compound and its derivatives.

Chemical Reactivity and Reaction Mechanisms of 2 Methylfluorene

Electrophilic Aromatic Substitution Reactions on 2-Methylfluorene (B47199)

Electrophilic aromatic substitution (EAS) in fluorene (B118485) derivatives is heavily influenced by the electron-donating nature of the methylene (B1212753) bridge and the directing effects of existing substituents. In unsubstituted fluorene, electrophilic attack occurs predominantly at the 2 and 7-positions, which possess the highest electron density. oup.com The introduction of a methyl group at the 2-position further modifies this reactivity profile.

The methyl group is an activating, ortho-, para-directing group. In this compound, this directing influence combines with the inherent reactivity pattern of the fluorene nucleus. Therefore, electrophiles are predicted to attack positions that are activated by both the fluorene system and the methyl group. The primary sites for substitution would be the positions ortho and para to the methyl group, namely the 1, 3, and 7-positions. The relative reactivity of these positions is also subject to steric hindrance. Studies on related substituted fluorenes, such as 2,7-di-t-butylfluorene, have shown that electrophilic substitution can be directed to the 4-position, demonstrating the ability to functionalize various sites on the aromatic scaffold. oup.com

The reactivity of the 2-position in fluorene derivatives has been compared to the para-position in toluene (B28343). rsc.org In reactions like acid-catalyzed desilylation and detritiation, the 2-position of fluorene is more reactive than that of 9,9-dimethylfluorene, with 9-methylfluorene (B46981) showing intermediate reactivity. rsc.org This highlights the electronic contribution of the C9-substituents to the aromatic system's reactivity. Direct fluorination is generally a very rapid and hard-to-control reaction for many aromatic compounds. stackexchange.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound This table is predictive, based on established principles of electrophilic aromatic substitution.

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Methyl-7-nitrofluorene, 2-Methyl-3-nitrofluorene |

| Halogenation | Br₂ / FeBr₃ | 7-Bromo-2-methylfluorene, 3-Bromo-2-methylfluorene |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 7-Acetyl-2-methylfluorene |

| Sulfonation | H₂SO₄ | This compound-7-sulfonic acid |

Reactions at the Methylene Bridge (C9-position) of the Fluorene Moiety

The C9 position of the fluorene ring is a benzylic carbon, and its protons exhibit significant acidity due to the ability of the resulting carbanion to delocalize its charge over the extensive aromatic system. This position is a focal point for a variety of reactions.

The methylene protons at the C9 position are acidic, with the pKa of the related 9-methylfluorene being approximately 22.3. researchgate.net This acidity allows for ready deprotonation by a suitable base, such as an organolithium reagent (e.g., n-butyllithium) or a strong metal amide, to form a resonance-stabilized fluorenide anion. researchgate.netrsc.orgresearchgate.net

The formation of the anion is often indicated by a color change, typically to orange or red. rsc.org In the case of fluorenyl-tethered ligands, it has been demonstrated that deprotonation occurs preferentially at the C9 position before any other acidic sites, such as secondary amines, are attacked. rsc.orgresearchgate.net The resulting lithium fluorenide species often exhibits complex coordination, with the lithium cation interacting with the π-system of the fluorenide ring in an η⁵-like fashion. rsc.orgresearchgate.net These anions are potent nucleophiles and serve as key intermediates in the synthesis of more complex fluorene derivatives.

The C9 position can also be involved in radical reactions. Homolytic cleavage of a C9-H or C9-X bond generates a C9-fluorenyl radical, which is stabilized by resonance delocalization of the unpaired electron across the aromatic system. libretexts.org Such radicals can be generated through various methods, including pyrolysis or photolysis of suitable precursors. rsc.orgmpg.de For instance, the photodecomposition of tert-butyl-9-methylfluorene-9-percarboxylate leads to the formation of the 9-methylfluorenyl radical. mpg.de

Fluorene and its derivatives can also form radical anions upon reaction with alkali metals like lithium. rsc.org These radical anions are often unstable at higher temperatures and decay to form the corresponding fluorenide anions. rsc.org A notable reaction pathway involves the recombination of a methyl radical with a fluorenyl radical, which can lead to the formation of methylfluorene isomers, highlighting a key mechanism in polycyclic aromatic hydrocarbon (PAH) growth during combustion. nih.gov

Treatment of fluorene derivatives with strong acids can lead to the formation of a benzylic cation at the C9 position. acs.org This carbocation is stabilized by the adjacent aromatic rings. Once formed, this electrophilic species can undergo further reactions, most notably electrophilic aromatic substitution on another fluorene molecule. This process can lead to the formation of oligomeric or polymeric materials linked through the C9 position and one of the aromatic positions (e.g., the 2-position). acs.org The acid-catalyzed reaction of 9-fluorenol, for example, can produce poly(fluorene-2,9-diyl) oligomers. acs.org

When the C9 position is substituted with two different groups (making it a stereocenter), reactions at this position can proceed with stereochemical control. While this compound itself is achiral, its derivatives functionalized at C9 can be chiral. For example, if this compound is first deprotonated and then reacted with an electrophile (R-X), and subsequently a second, different electrophile (R'-X) is introduced at C9, a quaternary stereocenter is formed.

Recent research has demonstrated that long-range stereocontrol can be achieved in reactions involving a substituted C9 position. acs.org By employing a chiral catalyst, it is possible to control the stereochemical outcome of reactions, such as Suzuki-Miyaura cross-coupling, to create quaternary carbon stereocenters at the C9 position with high enantioselectivity. acs.org The synthesis of metallocenes using chiral fluorenyl-based ligands also highlights the importance of stereochemistry, as mixtures of diastereomers (racemo and meso forms) can be produced. caltech.edu These findings underscore that the stereochemical pathway of reactions at a prochiral or chiral C9 center can be precisely directed.

Oxidation Reactions of this compound and its Derivatives

Oxidation of this compound can occur at two primary sites: the methylene bridge (C9) and the aromatic rings. The most common oxidation reaction involves the conversion of the methylene bridge to a carbonyl group, yielding the corresponding fluorenone derivative.

Vapor-phase oxidation of 9-methylfluorene using a suitable catalyst has been shown to produce fluorenone with high conversion (99.5%) and selectivity (81.0%). google.com Common laboratory oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. The oxidation of fluorene and its derivatives to fluorenones is a key reaction, as fluorenones are important intermediates in the synthesis of various functional materials. researchgate.net

In addition to the C9 position, the aromatic ring system can also be oxidized. Microbial degradation of methyl-substituted fluorenes by Pseudomonas species can proceed via oxidation of the unsubstituted aromatic ring, leading to the formation of substituted phthalates. asm.org Alternatively, the methyl group itself can be a site of oxidation. In the case of 1-methylfluorene (B47293), initial oxidation of the methyl group to a carboxyl group was observed. asm.org The oxidation of fluorene derivatives is also relevant in the context of combustion and environmental degradation, where they are recognized as polycyclic aromatic hydrocarbons (PAHs). scispace.com

Table 2: Common Oxidation Reactions of Fluorene Derivatives

| Starting Material | Oxidizing Agent/Conditions | Major Product | Reference(s) |

|---|---|---|---|

| 9-Methylfluorene | Vapor-phase catalytic oxidation | Fluorenone | google.com |

| Fluorene Derivatives | Potassium Permanganate, Chromium Trioxide | Fluorenone Derivatives | |

| Fluorenone Hydrazone | Permanganate (alkaline) | 9-Fluorenone (B1672902) | scispace.com |

| Methyl-substituted fluorenes | Pseudomonas sp. strain F274 | Substituted phthalates | asm.org |

Compound Index

Reduction Reactions of this compound Systems

The reduction of this compound can be achieved through various methods, including catalytic hydrogenation and chemical reductions like the Birch reduction. Catalytic hydrogenation of fluorene derivatives can lead to the saturation of the aromatic rings. For instance, the catalytic hydrogenation of 2,3,4,4a,9a-hexahydro-7-methoxy-1-methylfluorene-1-carboxylic acid has been shown to produce a mixture of stereoisomers. rsc.org

The Birch reduction, a dissolving-metal reduction in liquid ammonia (B1221849) with an alcohol, is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the Birch reduction on substituted aromatic compounds is well-established. For aromatic rings bearing an electron-donating group, like the methyl group in this compound, the reduction occurs at the positions ortho and meta to the substituent, leaving the carbon atom attached to the group unreduced. youtube.com

In a related context, the reduction of 9-fluorenyl systems has been studied to understand the stereochemistry of the resulting products. For example, the reduction of a chiral 9-(o-tert-butylphenyl)-9-methoxy-2-methylfluorene derivative to the corresponding 9-radical, followed by rapid reduction, resulted in the isolation of (-)-sp-9-(o-tert-butylphenyl)-2-methylfluorene with inversion of configuration. acs.orgnih.gov

Functionalization of the Methyl Group

The methyl group of this compound can undergo various functionalization reactions, including oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, in a biochemical study, the bacterium Pseudomonas sp. strain F274 was found to oxidize the methyl group of 1-methylfluorene to a carboxyl group. asm.orgnih.gov This initial oxidation prevented further degradation of the aromatic rings. asm.orgnih.gov Chemical oxidation methods can also be employed.

Halogenation: Halogenation of the methyl group can be achieved, although direct halogenation might lead to substitution on the aromatic ring as well. For instance, the chlorination of fluorene and this compound has been studied. researchgate.net

Other Functionalizations: The methyl group can also be a site for other synthetic transformations. For example, the formylation of this compound using the Rieche formylation yields 2-methyl-7-fluorene-carbaldehyde. researchgate.net This aldehyde can then be converted to other derivatives. researchgate.net

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Computational Studies on Reaction Pathways and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms involving fluorene derivatives. DFT calculations can be used to model the electronic structure, predict reactivity, and elucidate reaction pathways and energy landscapes.

For example, DFT calculations have been used to study the vibrational spectra of fluorene and its derivatives, providing insights into their molecular structure. researchgate.netacs.org In a study on the formation of dibenzofuran (B1670420) from various precursors, molecular orbital theory calculations, including those on 9-methylfluorene, were performed to determine the reaction pathways and relative reactivities. nih.govnih.gov These studies often calculate the Gibbs free energies of reaction to predict the favorability of different pathways. nih.govnih.gov

Experimental Techniques for Mechanism Investigation

A variety of experimental techniques are employed to elucidate the reaction mechanisms of fluorene derivatives.

Spectroscopic Methods:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for characterizing reaction products and intermediates. Variable temperature NMR studies can provide information on dynamic processes, such as conformational changes. rsc.org

Mass Spectrometry: Mass spectrometry is used to identify products and intermediates by their mass-to-charge ratio. core.ac.uk It is particularly useful in studying complex reaction mixtures. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in molecules. Femtosecond time-resolved IR spectroscopy has been used to study the photodecomposition mechanism of a fluorene derivative, monitoring the evolution of vibrational marker bands to distinguish between sequential and concerted dissociation pathways. mpg.de

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the progress of a reaction by following the change in absorbance of reactants or products over time, which is essential for kinetic studies.

Kinetic Studies:

Reaction Progress Kinetic Analysis: This powerful methodology is used for mechanistic studies of complex catalytic reactions. mckgroup.org

Kinetic Isotope Effects (KIEs): Measuring the reaction rates of isotopically labeled substrates (e.g., using deuterium) can provide valuable information about the rate-determining step of a reaction. For instance, small kinetic deuterium (B1214612) isotope effects in the solvolysis of 9-(X-methyl)fluorene derivatives suggested a significant amount of E1 reaction. acs.org

Eyring Analysis: By studying the temperature dependence of reaction rates, activation parameters (enthalpy and entropy of activation) can be determined using the Eyring equation, which provides insights into the transition state of the reaction. mckgroup.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify the components in a reaction mixture, allowing for the determination of product ratios and reaction kinetics. psu.edu

By combining these experimental techniques with computational studies, a detailed understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.

Applications of 2 Methylfluorene in Advanced Materials and Polymer Science

2-Methylfluorene (B47199) as a Monomer in Polymer Synthesis

The incorporation of this compound into polymer chains allows for the development of materials with tailored electronic and photophysical properties. This is primarily achieved through the polymerization of monomers based on this compound or its derivatives.

Polymerization of this compound-based Monomers

The synthesis of polymers containing this compound units can be achieved through various polymerization techniques. A common approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This method typically involves the reaction of a dihalo-functionalized this compound monomer with a diboronic acid or ester-functionalized comonomer in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For instance, 2,7-dibromo-9,9-dialkyl-2-methylfluorene can be polymerized with an aromatic diboronic acid to yield a conjugated copolymer. rsc.org

Electrochemical polymerization is another method that has been explored for the synthesis of poly(this compound). metu.edu.tr This technique involves the direct oxidation of the this compound monomer at an electrode surface, leading to the formation of a polymer film. cdnsciencepub.comresearchgate.net The process proceeds through the formation of radical cations that couple to form longer polymer chains. researchgate.net

The table below summarizes key aspects of polymerization methods used for this compound-based monomers.

| Polymerization Method | Monomers | Catalyst/Initiator | Key Features |

| Suzuki-Miyaura Coupling | Dihalo-2-methylfluorene, Aromatic diboronic acids/esters | Palladium complexes (e.g., Pd(PPh3)4) | Good control over polymer structure and molecular weight. wikipedia.orglibretexts.org |

| Electrochemical Polymerization | This compound | Electrical potential | Direct synthesis of polymer films on conductive substrates. metu.edu.tr |

Copolymerization Strategies with this compound Units

Copolymerization is a versatile strategy to fine-tune the properties of polymers derived from this compound. By incorporating different comonomers, it is possible to create materials with a wide range of optical and electronic characteristics. wikipedia.org Copolymers can be classified as statistical, alternating, or block copolymers, depending on the arrangement of the monomer units along the polymer chain. libretexts.org

Statistical and Alternating Copolymers: In these copolymers, this compound units are randomly or alternately distributed with other monomer units. libretexts.org This approach is often used to balance the properties of the constituent monomers. For example, copolymerizing this compound with an electron-deficient monomer can create a donor-acceptor (D-A) copolymer with a smaller bandgap, which is beneficial for applications in organic solar cells. mdpi.com

Block Copolymers: These polymers consist of long sequences (blocks) of one monomer type followed by blocks of another. libretexts.org The synthesis of polyfluorene-containing block copolymers can be achieved through controlled polymerization techniques, such as catalyst-transfer polycondensation. nih.gov This allows for the creation of well-defined nanostructures that can be advantageous in certain electronic devices. ntu.edu.tw

The choice of comonomer is crucial in determining the properties of the resulting copolymer. For instance, copolymerizing a fluorene (B118485) derivative with a monomer like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) can shift the emission color from blue to green. wikipedia.org

Influence of this compound Incorporation on Polymer Properties

The inclusion of the this compound unit into a polymer backbone can have a significant impact on its physical and chemical properties.

Solubility and Processability: The methyl group on the fluorene ring can enhance the solubility of the resulting polymer in common organic solvents. researchgate.net This is a critical factor for solution-based processing techniques, such as spin-coating and inkjet printing, which are used to fabricate thin-film devices. 20.210.105

Thermal Properties: Polyfluorene derivatives are known for their high thermal stability. wikipedia.org The introduction of a methyl group can influence properties such as the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For example, the Tg of a polyfluorene polyrotaxane was found to increase upon encapsulation, indicating a more rigid copolymer structure. beilstein-journals.org

Optical and Electronic Properties: The this compound unit can affect the photoluminescence and electronic energy levels of the polymer. The methyl group can have a subtle electronic effect on the fluorene core, which in turn can influence the absorption and emission spectra of the polymer. While the core fluorene structure is known for blue light emission, copolymerization can tune this across the visible spectrum. wikipedia.org The electrochemical band gap of a polyfluorene polyrotaxane was found to be smaller for a β-cyclodextrin encapsulated version compared to a γ-cyclodextrin one, suggesting that encapsulation affects the LUMO energy level. beilstein-journals.org

The following table provides a summary of the effects of incorporating this compound on key polymer properties.

| Property | Influence of this compound Incorporation | Example Research Finding |

| Solubility | Generally improves solubility in organic solvents. | Dialkyl or diaryl substitution on the methylene (B1212753) group of fluorene derivatives improves their solubility. researchgate.net |

| Thermal Stability | Maintains the high thermal stability characteristic of polyfluorenes. | Polyfluorene derivatives exhibit high thermal stability. wikipedia.org |

| Glass Transition Temperature (Tg) | Can influence the rigidity of the polymer chain, affecting Tg. | The Tg of a polyfluorene polyrotaxane increased from 88 °C to 104 °C upon encapsulation, indicating a more rigid structure. beilstein-journals.org |

| Optical Properties | Can subtly modify the absorption and emission spectra. | The luminescent color of polyfluorenes can be tuned by adding functional groups or through copolymerization. wikipedia.org |

| Electronic Properties | Can influence the HOMO and LUMO energy levels. | The electrochemical band gap of a polyfluorene polyrotaxane was affected by encapsulation, suggesting an influence on the LUMO energy level. beilstein-journals.org |

Fluorene Derivatives in Optoelectronic Materials

Fluorene-based polymers, including those derived from this compound, are a prominent class of materials in the field of organic optoelectronics. Their high photoluminescence quantum efficiency and good charge transport properties make them suitable for a variety of applications. rsc.orgaustinpublishinggroup.com

Light-Emitting Diodes (LEDs)

Polymer light-emitting diodes (PLEDs) are a key application area for fluorene-based polymers. oled-info.com These materials can be used as the emissive layer, where electrical energy is converted into light. Polyfluorenes are particularly attractive for PLEDs because they are the only family of conjugated polymers that can emit light across the entire visible spectrum with high efficiency. wikipedia.org

The color of the emitted light can be tuned by copolymerizing the fluorene monomer with a small amount of a low-band-gap comonomer. wikipedia.org For example, while polyfluorene homopolymers typically emit blue light, incorporating other monomers can lead to green or yellow emission. wikipedia.org Furthermore, the efficiency of PLEDs can be enhanced by creating block copolymers that self-assemble into well-defined nanostructures, which can improve charge recombination. ntu.edu.tw Research has shown that bio-derived polyfluorene-block-poly(δ-decanolactone) copolymers exhibit higher external quantum efficiencies in LEDs compared to the polyfluorene homopolymer. ntu.edu.tw

Organic Photovoltaics (OPVs) and Solar Cells

In organic photovoltaics, fluorene-based polymers are often used as the electron donor material in the active layer of the solar cell. 20.210.105 The active layer typically consists of a blend of an electron donor and an electron acceptor material. 20.210.105 The efficiency of an OPV device is influenced by the energy levels of the donor and acceptor materials, as well as the morphology of the blend. rsc.org

Fluorene-based copolymers have been designed to have low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which can lead to a higher open-circuit voltage (Voc) in the solar cell. rsc.org For example, a fluorinated polymer based on fluorene and a BDT donor unit achieved a power conversion efficiency (PCE) of 10.71% with a high Voc of 0.84 V. rsc.org The use of indenofluorene derivatives as electron donors in vacuum-deposited photovoltaic devices has also shown promise, yielding high open-circuit voltages. rsc.org

The table below presents some performance data for OPVs utilizing fluorene-based polymers.

| Polymer System | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PBFO-F (Fluorinated fluorene-based polymer) | Y6 | 10.71% | 0.84 V | 23.17 mA cm⁻² | 55.2% |

| p-DTS(FBTTh₂)₂ / P-BNBP-T | P-BNBP-T (Polymer Acceptor) | 3.50% | 1.08 V | N/A | N/A |

| TAInF2 (Indenofluorene derivative) | C₇₀ | 2.91% | >0.9 V | N/A | N/A |

Hole Transport Materials

Derivatives of this compound have been investigated as highly effective hole-transporting materials (HTMs) for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). entrepreneur-cn.commdpi.com The incorporation of the fluorene unit, particularly with methyl substitutions, addresses key challenges like poor solubility and limited carrier transport seen in some traditional HTMs. mdpi.comnih.gov

Researchers have synthesized a series of fluorene-based molecules, including 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), which demonstrate the benefits of methyl group inclusion. mdpi.com The addition of terminal methyl groups allows for the fine-tuning of energy levels, carrier transport, and crystallinity. mdpi.comnih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) energy level of 2M-DDF was found to be -4.69 eV, a level that facilitates efficient hole injection. mdpi.com The hole mobility of these fluorene-based compounds can significantly surpass that of standard materials. nih.gov

In a practical application, an OLED device using 2M-DDF as the HTM with an Alq3 (Tris(8-hydroxyquinolinato)aluminium) emitter achieved a maximum luminance of 21,412 cd/m² and a maximum current efficiency of 4.78 cd/A, with a turn-on voltage of 3.8 V. mdpi.comnih.gov This performance was noted to be approximately five times more luminous than a comparable device using the conventional HTM, TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine). mdpi.com

Similarly, polymeric HTMs derived from fluorene have shown great promise. A homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), was developed as a dopant-free HTM for air-processed inverted PSCs. mdpi.commdpi.com This material exhibited high hole mobility (1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹) and enabled the fabrication of PSCs with a champion power conversion efficiency (PCE) of 16.82%, significantly outperforming devices based on the commercial HTM PEDOT:PSS (13.8%). mdpi.com The stability of these PFTPA-based devices was also notable, maintaining 91% of their initial efficiency after 1000 hours in ambient air. mdpi.commdpi.com

The design of these materials often involves creating a three-dimensional, non-planar structure to prevent aggregation and ensure good film-forming properties, which are crucial for device performance and stability. researchgate.netdiva-portal.org Enamine-based small molecules incorporating a fluorene core have also been synthesized, achieving high hole mobilities up to 3.3 × 10⁻⁴ cm² V⁻¹ s⁻¹ and enabling PSCs with efficiencies of 19.3% (doped) and 17.1% (dopant-free). researchgate.net

Table 1: Performance of this compound Derivative-Based Hole Transport Materials

| Material | Device Type | Key Performance Metric | Value |

|---|---|---|---|

| 2M-DDF | OLED | Max. Luminance | 21,412 cd/m² mdpi.com |

| Max. Current Efficiency | 4.78 cd/A mdpi.comnih.gov | ||

| Hole Mobility | 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹ nih.gov | ||

| PFTPA | PSC | Power Conversion Efficiency (PCE) | 16.82% (dopant-free) mdpi.commdpi.com |

| Hole Mobility | 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹ mdpi.com | ||

| Fluorene-based Enamine | PSC | Power Conversion Efficiency (PCE) | 19.3% (doped) researchgate.net |

Fluorescent Probes and Markers

Fluorene and its derivatives are recognized for their utility as fluorescent probes and markers in biochemical research, owing to their inherent fluorescence and the tunability of their photophysical properties. entrepreneur-cn.com These compounds can be used to study the structure and function of biological molecules like proteins and DNA. entrepreneur-cn.com While the broader class of fluorene derivatives is widely applied in this area, specific applications leveraging the unique properties of the this compound scaffold are part of this landscape. entrepreneur-cn.comscience.gov For example, a boronic acid sensor based on a fluorene structure was developed for detecting monosaccharides at physiological pH. science.gov The development of antibody-based sensors has also utilized derivatives like this compound-9-ylideneacetic acid. scispace.com The principle behind these applications lies in designing a fluorene-based molecule that exhibits a change in its fluorescence (such as intensity or wavelength) upon binding to a specific target analyte, enabling detection and quantification. nih.govmdpi.com

This compound in Functional Materials

The fluorene framework is a cornerstone for developing blue-emitting materials used in OLEDs. researchgate.netmdpi.com Polyfluorenes, polymers based on repeating fluorene units, are particularly valued for their high charge transport capabilities and thermal stability. researchgate.net The introduction of a methyl group at the 2-position can be part of a larger molecular design to fine-tune the electroluminescent properties.

Copolymers incorporating fluorene moieties are a common strategy to tune the emission color across the visible spectrum, from blue to green or yellow. researchgate.net For example, researchers have synthesized mixed fluorene-phosphole π-conjugated systems. researchgate.net The electroluminescent performance of these materials in OLEDs was found to be highly dependent on the substituents, demonstrating the importance of precise molecular engineering. researchgate.net In another study, symmetrical molecules based on a fluorene bridge were designed to regulate fluorescence for white light emission by tuning the donor groups attached to the core. rsc.org A device using one such material, FCzA, which incorporates carbazole (B46965) donors, achieved a maximum external quantum efficiency (EQE) of 3.81% and emitted warm white light. rsc.org

Materials like carbazole and methylfluorene are cited as having high hole mobility, making them suitable for the hole transport layer in OLEDs, which is essential for efficient device operation. google.com The ultimate goal is to create stable, efficient, and color-pure electroluminescent materials, and the fluorene scaffold, including its methylated derivatives, remains a key platform for achieving this. mdpi.com140.122.64

Polyfluorene derivatives are known to exhibit stable electrochromism, the ability to change color in response to an electrical voltage. researchgate.net This property makes them suitable for applications such as smart windows, displays, and optical switches.

Research on poly(fluorene-bisthiophene) derivatives, for instance, has demonstrated this effect. scielo.br Films of these polymers can switch from a transmissive yellow-greenish state to a blue color when a voltage is applied. scielo.br The coloration efficiency (η), a measure of how efficiently a material changes color, for fluorene-based polymers is typically in the range of 250-415 cm²/C. scielo.br In one study, a copolymer based on furanyl anthracene (B1667546) and 3,4-ethylenedioxythiophene (B145204) (EDOT) showed a color transition from light blue in its reduced state to lilac in its oxidized state, with a coloration efficiency of 170 cm²/C and a fast switching time of 1.0 second. tubitak.gov.tr The incorporation of fluorene and its derivatives into polymer backbones provides a robust and versatile platform for creating new electrochromic materials with tailored properties. scielo.br

The fluorene skeleton, including this compound, is not only a component of functional materials but also plays a role in their synthesis and in catalysis. entrepreneur-cn.comresearchgate.net Fluorene derivatives can act as catalysts for the synthesis of high-molecular-weight materials. entrepreneur-cn.com

In synthetic chemistry, the reactivity of the fluorene ring system is exploited to build complex molecules. For example, palladium on carbon (Pd/C) is a common catalyst used in reactions involving fluorene compounds. google.com A patented process describes the synthesis of 1-methylfluorene (B47293) and 4-methylfluorene through the reduction of precursor molecules using a hydrogen and a Pd/C catalyst. google.com

Furthermore, derivatives of methylated fluorenes are used as reagents themselves. 9-Methylfluorene-9-carbonyl chloride has been employed as a carbon monoxide (CO) precursor in palladium-catalyzed reactions to synthesize N-benzoyl ureas, a protocol that shows good functional group tolerance and is suitable for isotope labeling. acs.org The unique stereochemical properties of hindered fluorene systems, such as sp-9-(o-tert-butylphenyl)-2-methylfluorene, have also been utilized to study the pathways of chemical reactions involving cations, radicals, and anions. acs.org These applications highlight the versatility of the methylfluorene structure as a tool in organic synthesis and catalysis. rsc.org

Fluorene-based materials are being explored for their potential in solid-state hydrogen storage, a critical technology for a future hydrogen economy. rsc.org Porous organic polymers (POPs) and covalent organic frameworks (COFs) containing fluorene units can physically adsorb hydrogen gas.

A notable example is a fluorene-based covalent triazine framework (fl-CTF) designed for gas storage. rsc.org This material demonstrated a significant hydrogen storage capacity of 4.36 wt% at 77 K and 20 bar. rsc.org This uptake is among the highest reported for covalent triazine frameworks and is comparable to other leading porous organic polymers. rsc.org

Fluorene and methylfluorene have also been considered as components in liquid organic hydrogen carrier (LOHC) systems. researchgate.net These systems store hydrogen via chemical bonds through reversible hydrogenation and dehydrogenation cycles. While fluorene itself has a hydrogen storage capacity of 6.74 wt%, its derivatives are often part of more complex mixtures. researchgate.net Interestingly, the formation of methylfluorene can be an undesired side product during the dehydrogenation of other LOHCs like benzyltoluene, highlighting the chemical stability of the methylfluorene structure. acs.org Research into conjugated microporous polymers has also shown that fluorene-based structures can act as photocatalysts for hydrogen evolution from water, another key aspect of the hydrogen economy. acs.orgchemrxiv.orgrsc.org

Table 2: Hydrogen Storage Capacity of a Fluorene-Based Material

| Material | Type | H₂ Uptake (wt%) | Conditions |

|---|---|---|---|

| fl-CTF | Covalent Triazine Framework | 4.36% | 77 K, 20 bar rsc.org |

| Fluorene | Liquid Organic Hydrogen Carrier | 6.74% | N/A researchgate.net |

Supramolecular Architectures Involving this compound

The arrangement of molecules in the solid state, governed by non-covalent interactions, defines the supramolecular architecture of a compound. While specific crystallographic studies focusing exclusively on this compound are not extensively detailed in available literature, significant insights can be drawn from the analysis of closely related fluorene derivatives. The study of these analogues, particularly those bearing methyl groups, provides a strong basis for understanding the role of such substitutions in directing the self-assembly and crystal packing of this compound.

Detailed analysis of the crystal structures of substituted fluorenes, such as 9,9-disubstituted derivatives, reveals the importance of various non-covalent interactions in their self-assembly. mdpi.com These interactions include C–H···π interactions, which are prevalent in aromatic systems, and other weak intermolecular forces that collectively determine the crystal lattice.

A pertinent example is the crystal structure of 9,9-dimethyl-9H-fluorene, a close analogue of this compound. mdpi.com The analysis of its crystal structure provides valuable information on how methyl groups participate in and influence the supramolecular assembly. In the crystal of 9,9-dimethyl-9H-fluorene, the molecules are arranged in a way that maximizes favorable intermolecular contacts. The methyl groups, while seemingly simple, play a crucial role in the formation of specific supramolecular motifs through a network of weak interactions.

The crystallographic data for 9,9-dimethyl-9H-fluorene highlights the specific geometry of the molecule and the arrangement within the unit cell. This data is instrumental in understanding the packing efficiency and the nature of the intermolecular forces at play.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H14 |

| Formula Weight | 194.27 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.3313(4) |

| b (Å) | 9.9149(4) |

| c (Å) | 11.2008(5) |

| α (°) | 90 |

| β (°) | 105.719(2) |

| γ (°) | 90 |

| Volume (ų) | 1104.09(8) |

| Z | 4 |

Data derived from a study on 9,9-disubstituted fluorene derivatives. mdpi.com

Hirshfeld surface analysis is a powerful tool for the detailed investigation of these intermolecular interactions. mdpi.com For 9,9-dimethyl-9H-fluorene, this analysis reveals the prevalence of C–H···π interactions, where the hydrogen atoms of the methyl groups and the aromatic rings interact with the π-systems of neighboring molecules. These interactions, although weak individually, collectively contribute to the stability of the crystal structure. The analysis allows for the quantification of different types of intermolecular contacts, providing a fingerprint of the supramolecular assembly.

The insights gained from the study of 9,9-dimethyl-9H-fluorene can be extrapolated to predict the supramolecular architecture of this compound. The methyl group at the 2-position is expected to similarly influence the crystal packing through C–H···π interactions and by introducing steric effects that guide the relative orientation of adjacent molecules. The position of the methyl group on the aromatic ring, as opposed to the C9 position, may lead to different packing motifs compared to 9,9-dimethyl-9H-fluorene, but the fundamental role of the methyl group in mediating non-covalent interactions remains a key aspect of its supramolecular chemistry. The study of such architectures is fundamental to the rational design of new fluorene-based materials with tailored solid-state properties. tue.nl

Environmental Chemistry and Biodegradation of 2 Methylfluorene

Occurrence and Distribution in Environmental Matrices

2-Methylfluorene (B47199), a polycyclic aromatic hydrocarbon (PAH), is found across various environmental compartments due to its association with fossil fuels and incomplete combustion processes. Its distribution is largely governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, which cause it to predominantly associate with particulate matter and sediments in aquatic environments. concawe.eu

Atmosphere: In the atmosphere, this compound has been detected in both gaseous and particulate phases. nih.gov Its presence in atmospheric samples has been noted in various studies, including those analyzing emissions from non-ferrous metal smelting plants. nih.gov For instance, a study around a non-ferrous metal smelting plant identified 1-methylfluorene (B47293) as a predominant compound in the particulate phase. nih.gov Passive air samplers using XAD-2 resin have been employed to measure atmospheric concentrations of this compound, among other PAHs, to understand their uptake behavior across different seasons and locations. copernicus.orgscholaris.ca

Aquatic Environments: In aquatic systems, this compound is found in surface water, suspended matter, pore water, and sediments. researchgate.net Due to its hydrophobic nature, it tends to adsorb to sediments and suspended organic material, leading to significantly higher concentrations in sediment compared to the water column. concawe.eu For example, sediment samples from Elson Lagoon in Alaska showed detectable levels of this compound. boem.gov Studies in river ecosystems have shown that lower molecular weight PAHs like fluorene (B118485) and its methylated derivatives are more prevalent in the dissolved phase, while higher molecular weight PAHs are more associated with particulate materials. researchgate.net

Sediments: Sediments act as a major sink for this compound. concawe.eu Concentrations of this compound have been measured in deep sea sediments, indicating its widespread distribution. researchgate.netoieau.fr Its presence in sediments is often linked to anthropogenic activities, including oil spills and industrial emissions. concawe.euboem.gov

Other Sources: this compound is also a component of automotive exhaust emissions and fuels. concawe.eu It has been identified in complex PAH mixtures like anthracene (B1667546) oil, which is derived from coal tar. asm.org

The following table provides a summary of the occurrence of this compound in different environmental matrices based on various studies.

| Environmental Matrix | Finding | References |

| Atmosphere | Detected in both gaseous and particulate phases, particularly around industrial sites. | nih.govcopernicus.orgscholaris.cauu.nl |

| Aquatic Water Column | Generally low concentrations due to low water solubility. | concawe.euacfn.com |

| Sediments | Predominant environmental sink with significantly higher concentrations than in the water column. | concawe.euresearchgate.netboem.govoieau.fr |

| Automotive Emissions | Present in exhaust and fuels. | concawe.eu |

| Industrial Products | Found in materials like anthracene oil. | asm.org |

Microbial Degradation Pathways of this compound

The microbial breakdown of this compound is a key process in its environmental fate. Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade this compound, although the specific pathways and efficiencies can vary significantly.

Under aerobic conditions, the degradation of aromatic compounds like this compound is typically initiated by oxygenase enzymes. enviro.wiki These enzymes introduce oxygen atoms into the aromatic ring structure, making it more susceptible to cleavage and further breakdown. enviro.wiki

The general aerobic pathway for many PAHs involves the following steps:

Initial Oxidation: Mono- and dioxygenases catalyze the addition of oxygen to the aromatic ring, forming dihydrodiols. enviro.wiki

Dehydrogenation: The dihydrodiols are then dehydrogenated to form catechols.

Ring Cleavage: The aromatic ring is opened through either ortho- or meta-cleavage pathways by dioxygenases. enviro.wiki

Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways like the Krebs cycle. aesacademy.org

For fluorene and its derivatives, a common aerobic degradation pathway proceeds via oxidation at the C-9 position to form 9-fluorenol, which is then dehydrogenated to 9-fluorenone (B1672902). asm.org This is followed by an angular dioxygenation next to the carbonyl group, leading to the cleavage of the five-membered ring and the formation of a substituted biphenyl (B1667301) compound, which is further degraded to phthalic acid. asm.org

Anaerobic degradation of this compound is generally slower than aerobic degradation but represents an important pathway in anoxic environments like deep sediments and contaminated aquifers. ub.edu

One identified mechanism for the anaerobic degradation of methylated aromatic compounds, such as toluene (B28343) and 2-methylnaphthalene (B46627), is the addition of fumarate (B1241708) to the methyl group. nih.gov This activation step is catalyzed by benzylsuccinate synthase in toluene degradation. enviro.wikinih.gov A similar pathway has been proposed for 2-methylnaphthalene, where it is activated by fumarate addition to the methyl group, forming naphthyl-2-methyl-succinic acid. nih.gov This is then followed by further degradation of the aromatic rings. nih.gov

Some facultative anaerobic bacteria, such as Xanthobacter polyaromaticivorans, have been shown to degrade a range of PAHs, including fluorene, under extremely low oxygen conditions (dissolved oxygen ≤ 0.2 ppm). tandfonline.com This bacterium was able to degrade several two- and three-ring aromatic compounds, although its ability to degrade four-ring compounds like pyrene (B120774) was limited even under aerobic conditions. tandfonline.com

Several enzymes are involved in the biotransformation of this compound. The initial steps are often catalyzed by monooxygenases and dioxygenases. enviro.wiki In the case of Pseudomonas sp. strain F274, which degrades fluorene via 9-fluorenone, an angular dioxygenase is crucial for cleaving the five-membered ring. asm.org

Studies on the degradation of substituted fluorenes by Pseudomonas sp. strain F274 have shown that methyl-substituted fluorenes are metabolized to correspondingly substituted phthalates. asm.orgnih.gov This occurs through an attack on the unsubstituted ring. asm.orgnih.gov However, in the case of 1-methylfluorene, the initial oxidation of the methyl group to a carboxyl group prevents other transformations except for monooxygenation at the C-9 position. asm.orgnih.gov

Metabolites identified from the degradation of fluorene by various microorganisms include 9-fluorenone, phthalic acid, and protocatechuate. asm.orgnih.gov In the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture, identified metabolites included naphthyl-2-methyl-succinic acid, naphthyl-2-methylene-succinic acid, and 2-naphthoic acid, along with its reduced derivatives. nih.gov A study using suspect and non-target screening approaches on PAH bioremediation identified potential transformation products including carboxylated and sulfonated fluorenes. acs.org

The following table summarizes some of the key enzymes and metabolites involved in the degradation of fluorene and its methylated derivatives.

| Organism/System | Key Enzymes | Identified Metabolites | References |

| Pseudomonas sp. strain F274 | Angular dioxygenase | Substituted phthalates, 9-fluorenone | asm.orgnih.gov |

| Sulfate-reducing enrichment culture | Fumarate-adding enzyme (proposed) | Naphthyl-2-methyl-succinic acid, 2-naphthoic acid | nih.gov |

| Armillaria sp. F022 | Laccase | 9-fluorenone, salicylic (B10762653) acid, catechol | researchgate.net |

| Bacterial Consortium | Monooxygenase, Epoxide hydrolase, Dioxygenase | Hydroxylated PAHs, quinones, ring fission products | acs.org |

The biodegradation of this compound in the environment rarely occurs in isolation. It is typically present in complex mixtures of PAHs and other organic compounds, and these co-contaminants can significantly influence its degradation rate.